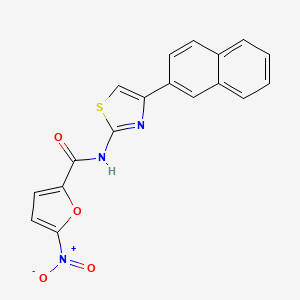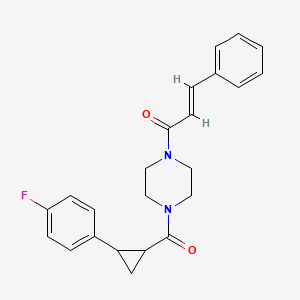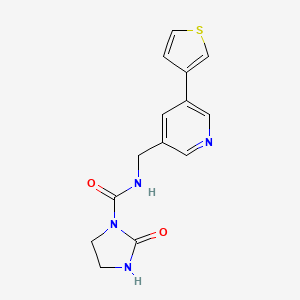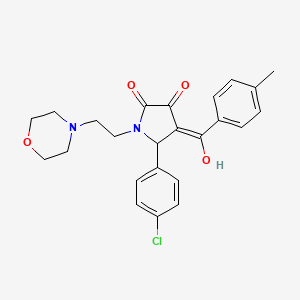
N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The molecule also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The presence of a nitro group and a carboxamide group in the molecule suggests that it might have potential applications in various fields, including medicinal chemistry and drug discovery.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The naphthalene and thiazole rings are likely to contribute to the compound’s aromaticity, which could affect its reactivity . The nitro group and carboxamide group could also influence the compound’s properties and behavior .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Reactivity : Aleksandrov, El’chaninov, and Stepanov (2018) synthesized N-(naphthalen-2-yl)furan-2-carboxamide and subjected it to various electrophilic substitution reactions. They proposed a mechanism for its formation and used quantum chemical calculations for support (Aleksandrov, El’chaninov, & Stepanov, 2018).
Crystal Structure and Physical Parameters : GayathriB. et al. (2019) conducted a study on N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, analyzing its crystal structure and physical parameters using various spectroscopic methods and X-ray diffraction (GayathriB. et al., 2019).
Biological Activities
Antimicrobial Activity : Several studies have explored the antimicrobial potential of these compounds. For example, Patel et al. (2015) synthesized heterocyclic compounds with naphthalene and thiazole structures, showing significant antibacterial and antifungal activities (Patel & Patel, 2015). Evren, Yurttaş, and Yılmaz-Cankilic (2020) also found notable antimicrobial activities in their synthesized N-(naphthalen-1-yl)propanamide derivatives (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Anticancer Evaluation : Salahuddin et al. (2014) studied novel naphthalene-carboxamide derivatives for their anticancer properties, finding significant activity in some compounds against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anti-Parkinson’s Screening : Gomathy et al. (2012) synthesized acetamide derivatives and evaluated their anti-Parkinson's activity, finding notable results in animal models (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Other Applications
Spectroscopy and Dyeing Performance : Malik et al. (2018) synthesized thiadiazole derivatives and assessed their dyeing performance on fabrics, highlighting the potential use of these compounds in the textile industry (Malik, Patel, Tailor, & Patel, 2018).
Copper(ii) Determination : Bazel et al. (2018) introduced thiazolylazo dyes for the spectrophotometric determination of copper(ii), indicating the utility of these compounds in analytical chemistry (Bazel, Tupys, Ostapiuk, Tymoshuk, Imrich, & Šandrejová, 2018).
Mecanismo De Acción
The mechanism of action of this compound in biological systems would depend on its structure and the specific system . Compounds containing a thiazole ring can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-17(15-7-8-16(25-15)21(23)24)20-18-19-14(10-26-18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSXPQXNGSGULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid](/img/structure/B2376704.png)
![3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376705.png)




![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2376714.png)

![1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2376716.png)

![2-(pyridin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2376718.png)
![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide](/img/structure/B2376721.png)
![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2376723.png)